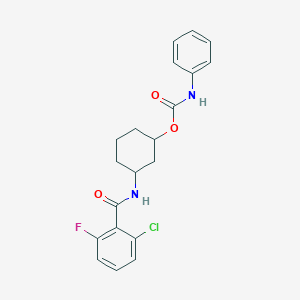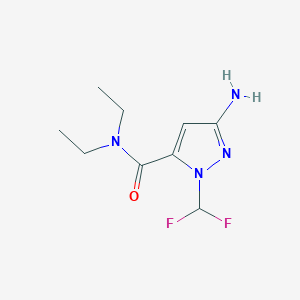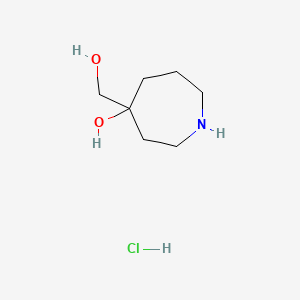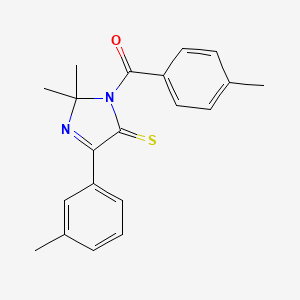![molecular formula C15H19NO4S B2940804 (E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid CAS No. 327094-03-1](/img/structure/B2940804.png)
(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MPS is a small molecule that was first synthesized by researchers at the University of Oxford in 2009. It has since been used in a variety of scientific studies to investigate the role of CAIX in cancer cells. MPS has shown promise as a potential therapeutic agent for cancer treatment, as well as a tool for studying CAIX function in vitro and in vivo.
Mechanism of Action
MPS works by binding to the active site of CAIX, which prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. MPS has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and physiological effects:
MPS has been shown to have a range of biochemical and physiological effects in cancer cells. It has been shown to inhibit CAIX activity, decrease the pH of the tumor microenvironment, and induce apoptosis in cancer cells. MPS has also been shown to decrease the expression of genes involved in tumor growth and metastasis, which may contribute to its anti-tumor effects.
Advantages and Limitations for Lab Experiments
MPS has several advantages as a tool for studying CAIX function in vitro and in vivo. It is a potent inhibitor of CAIX activity, which allows for the investigation of the enzyme's role in cancer cells. MPS is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, MPS has some limitations as a tool for studying CAIX. It is a small molecule that may not accurately reflect the complex interactions between CAIX and other proteins in cancer cells. Additionally, MPS has not yet been tested in clinical trials, so its potential as a therapeutic agent is still uncertain.
Future Directions
There are several future directions for research on MPS and its potential as a therapeutic agent for cancer treatment. One area of research is the development of more potent and selective CAIX inhibitors. Another area of research is the investigation of the synergistic effects of MPS with other anti-cancer agents. Additionally, the development of MPS analogs with improved pharmacokinetic properties may lead to more effective cancer treatments. Finally, the use of MPS as a tool for studying CAIX function in vivo may lead to a better understanding of the role of this enzyme in cancer cells.
Synthesis Methods
The synthesis of MPS is a multi-step process that involves several chemical reactions. The first step is the synthesis of 4-methyl-3-(piperidine-1-sulfonyl)phenylboronic acid, which is then coupled with ethyl 3-bromoacrylate to form MPS. The final product is then purified using column chromatography to obtain a pure sample.
Scientific Research Applications
MPS has been used in a variety of scientific studies to investigate the role of CAIX in cancer cells. It has been shown to inhibit CAIX activity in vitro and in vivo, which can lead to a decrease in tumor growth and metastasis. MPS has also been used as a tool to study the function of CAIX in cancer cells, as well as its potential as a therapeutic target.
properties
IUPAC Name |
(E)-3-(4-methyl-3-piperidin-1-ylsulfonylphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-12-5-6-13(7-8-15(17)18)11-14(12)21(19,20)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3,(H,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNTQNSCWGMSV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26658338 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




methanone](/img/structure/B2940727.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)
![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)

![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)
![1-(Benzo[b]thiophen-4-yl)piperazine dihydrochloride](/img/no-structure.png)

